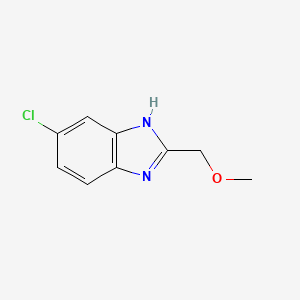

5-chloro-2-(methoxymethyl)-1H-benzimidazole

Description

5-chloro-2-(methoxymethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom and a methoxymethyl group in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name |

6-chloro-2-(methoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHIOFNHZKLEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(N1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methoxymethyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with chloroacetic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzimidazole derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Amino derivatives of benzimidazole.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 5-chloro-2-(methoxymethyl)-1H-benzimidazole, have shown promising antimicrobial properties against various bacterial and fungal strains.

- Bacterial Inhibition : Studies indicate that benzimidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1H-benzimidazole have been reported to have minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and amikacin against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : The antifungal efficacy of these compounds has also been evaluated. Research shows that certain benzimidazole derivatives demonstrate moderate to high antifungal activity against pathogens like Candida albicans and Aspergillus niger. For example, MIC values for some derivatives were recorded at 64 μg/mL for these fungal strains .

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 4 | |

| This compound | C. albicans | 64 | |

| Other derivatives | MRSA | 8 |

Antiproliferative Properties

The antiproliferative effects of benzimidazole derivatives have been extensively studied, particularly in cancer research.

- Cancer Cell Lines : Compounds such as this compound have demonstrated significant cytotoxic effects on various cancer cell lines, including the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds often fall within a range that indicates strong antiproliferative activity .

- Mechanism of Action : Molecular docking studies suggest that these compounds interact with specific proteins involved in cell proliferation pathways, enhancing their potential as anticancer agents. For instance, the interaction of this compound with dihydrofolate reductase has been highlighted as a key mechanism through which it exerts its effects .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against various viral infections.

- Viral Targets : Research indicates that certain benzimidazole compounds exhibit activity against viruses such as HIV, hepatitis B and C, and herpes simplex virus. These compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .

- Comparative Efficacy : The antiviral activity of these compounds is often compared to standard antiviral drugs, demonstrating significant potential for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of 5-chloro-2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-2-methoxyaniline

- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- 5-chloro-2-methyl-4-isothiazolin-3-one

Uniqueness

5-chloro-2-(methoxymethyl)-1H-benzimidazole is unique due to the presence of both a chlorine atom and a methoxymethyl group, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets .

Biological Activity

5-Chloro-2-(methoxymethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has a molecular formula of C10H10ClN3O and a molecular weight of 227.66 g/mol. The structure includes a benzimidazole core, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole compounds reported that certain derivatives demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Specifically, the presence of chlorine and methoxy groups in the structure enhances the antimicrobial efficacy.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

Antifungal Activity

In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity. For instance, compounds similar to this compound were tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values around 64 μg/mL .

| Compound | Target Fungus | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 64 |

| Aspergillus niger | 64 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. A study focused on various substituted benzimidazoles found that certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, compounds with similar structures showed IC50 values ranging from 2.12 to 29.39 μM depending on the substituents present .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.75 |

| MDA-MB-231 | 16.38 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, leading to cellular disruption.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial and fungal metabolic pathways, thereby exerting its antimicrobial effects.

- DNA Interaction : Similar compounds have been shown to bind to DNA, interfering with replication processes in cancer cells .

Case Studies

- Antimicrobial Efficacy : In a controlled study, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that derivatives with chlorine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : A recent investigation into the anticancer properties of benzimidazoles revealed that specific structural modifications significantly improved their efficacy against various cancer cell lines, suggesting that the methoxy group in this compound plays a crucial role in enhancing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.